5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione
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Overview
Description
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a compound primarily used as a photosensitizer. It can transfer energy, promote UV coating reactions quickly, and improve photosensitivity and photocuring efficiency . This compound is widely used in highly sensitive printing plate photosensitive coatings, negative photoresists, and other sensitive materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves the reaction of 4-(Diphenylamino)benzaldehyde with 3-ethyl-2,4-oxazolidinedione under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction . The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is extensively used in scientific research due to its photosensitizing properties . Some of its applications include:
Chemistry: Used in the development of photoinitiators for polymerization reactions.
Biology: Employed in studies involving photoinduced biological processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of UV-curable coatings and inks.
Mechanism of Action
The mechanism of action of 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves the absorption of UV light, leading to the excitation of the compound to a higher energy state . This excited state can then transfer energy to other molecules, initiating photochemical reactions . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) that can induce cellular damage or initiate polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(Diphenylamino)phenyl]methylidene}-3-(2-phenylethyl)-2,4-oxazolidinedione
- 5-{[4-(N-phenylanilino)phenyl]methylidene}-3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione exhibits higher photosensitivity and efficiency in photocuring applications . Its unique structure allows for better energy transfer and faster reaction rates, making it a preferred choice in various industrial and research applications .
Properties
CAS No. |
305369-31-7 |
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Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-ethyl-5-[[4-(N-phenylanilino)phenyl]methylidene]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C24H20N2O3/c1-2-25-23(27)22(29-24(25)28)17-18-13-15-21(16-14-18)26(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17H,2H2,1H3 |
InChI Key |
JSCVOBODEGGJIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC1=O |
Origin of Product |
United States |
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